molecular formula C15H14BrNOS B5198471 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one

2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one

Cat. No.: B5198471
M. Wt: 336.2 g/mol
InChI Key: KCEFDBWUOXNUPM-UHFFFAOYSA-N
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Description

2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one is a heterocyclic compound that features a thienoazocin ring system

Preparation Methods

The synthesis of 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which undergo a condensation reaction to form the desired thiophene derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one include other thiophene derivatives such as:

Properties

IUPAC Name

2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-14-9-12-13(19-14)7-6-11(8-15(18)17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFDBWUOXNUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)Br)NC(=O)CC1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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